

# Rislenemdaz Clinical Trials for Depression: A Comparative Analysis of Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rislenemdaz |           |
| Cat. No.:            | B10776263   | Get Quote |

The clinical development of **Rislenemdaz** (CERC-301), a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, for the treatment of major depressive disorder (MDD) was halted after Phase II clinical trials failed to demonstrate efficacy. This guide provides a detailed comparison of the **Rislenemdaz** trial data with successful alternative treatments, offering insights for researchers, scientists, and drug development professionals in the field of psychiatry.

## **Executive Summary**

Rislenemdaz, an orally administered GluN2B antagonist, was investigated as a rapid-acting antidepressant for patients with treatment-resistant depression (TRD). Despite a promising mechanism of action targeting the glutamatergic system, the clinical trial program for Rislenemdaz did not achieve its primary endpoints. The key Phase II study, Clin301-203 (NCT02459236), which evaluated 12 mg and 20 mg doses of Rislenemdaz as an adjunctive therapy, failed to show a statistically significant improvement in depressive symptoms compared to placebo.[1][2][3][4] In contrast, other NMDA receptor modulators, such as esketamine and intravenous ketamine, have demonstrated significant efficacy in similar patient populations, leading to their integration into clinical practice for TRD. This report presents a comparative analysis of the clinical trial data, experimental protocols, and underlying signaling pathways to elucidate the potential reasons for the failure of Rislenemdaz and to draw lessons for future drug development endeavors.

# **Comparative Efficacy Data**



The following tables summarize the key quantitative outcomes from the **Rislenemdaz** Phase II trial and compare them with data from successful NMDA receptor modulators and the standard of care for treatment-resistant depression.

Table 1: Efficacy Data from the **Rislenemdaz** (CERC-301) Phase II Trial (Clin301-203)

| Treatment Group     | Primary Endpoint (Mean<br>Improvement from<br>Baseline on Bech-6 at<br>Days 2 & 4) | Secondary Endpoint (Mean<br>Improvement from<br>Baseline on HDRS-17 at<br>Day 2) |
|---------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Placebo             | 3.82 (Period 1), 2.86 (Period 2)                                                   | 6.24 (Period 1), 3.60 (Period 2)                                                 |
| Rislenemdaz 12 mg   | 2.50 (Period 1), 1.64 (Period 2)                                                   | Not Reported                                                                     |
| Rislenemdaz 20 mg   | 4.11 (Period 1), 3.38 (Period 2)                                                   | 9.71 (Period 1), 5.38 (Period 2)                                                 |
| p-value vs. Placebo | Not Statistically Significant[1]                                                   | Not Statistically Significant                                                    |

Table 2: Comparative Efficacy of NMDA Receptor Modulators in Treatment-Resistant Depression

| Drug                    | Study                    | Primary<br>Endpoint                                    | Efficacy<br>Outcome vs.<br>Placebo           | p-value |
|-------------------------|--------------------------|--------------------------------------------------------|----------------------------------------------|---------|
| Esketamine (56<br>mg)   | NCT04599855              | Change in<br>MADRS Score<br>from Baseline to<br>Day 28 | LS Mean<br>Difference: -5.1                  | < 0.001 |
| Esketamine (84<br>mg)   | NCT04599855              | Change in<br>MADRS Score<br>from Baseline to<br>Day 28 | LS Mean<br>Difference: -6.8                  | < 0.001 |
| Intravenous<br>Ketamine | Murrough et al.,<br>2013 | Response Rate at 24 hours                              | 64% vs. 28%<br>(midazolam<br>active placebo) | < 0.006 |



Table 3: Typical Response and Remission Rates for Standard of Care in Treatment-Resistant Depression

| Treatment                                 | Typical Response Rate | Typical Remission Rate |
|-------------------------------------------|-----------------------|------------------------|
| Switching to another antidepressant       | 20-30%                | 15-25%                 |
| Augmentation with atypical antipsychotics | 40-60%                | 25-40%                 |
| Electroconvulsive Therapy (ECT)           | >50%                  | 30-50%                 |

# Experimental Protocols Rislenemdaz (CERC-301) Phase II Trial (Clin301-203 / NCT02459236)

- Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.
- Patient Population: 115 patients with Major Depressive Disorder (MDD) who had an inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) in the current episode.
- Intervention: Patients received adjunctive treatment with either Rislenemdaz (12 mg or 20 mg) or a placebo. The SPCD design involved two one-week treatment periods. Placebo non-responders in the first period were re-randomized to receive either Rislenemdaz or a placebo in the second period.
- Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a subscale of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4 post-dose.
- Secondary Outcome Measures: Included the change from baseline in the HDRS-17 total score.





### **Esketamine Phase IV Trial (NCT04599855)**

- Study Design: A phase 4, double-blind, placebo-controlled randomized clinical trial.
- Patient Population: 378 adults with treatment-resistant depression, defined as an inadequate response to two or more oral antidepressants during the current depressive episode.
- Intervention: After a two-week antidepressant-free period, participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a matching placebo, administered twice weekly for four weeks.
- Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to day 28.
- Key Secondary Outcome Measure: Change in MADRS score from baseline to 24 hours postfirst dose.

# Signaling Pathways and Experimental Workflows Glutamatergic System and NMDA Receptor Antagonism in Depression

The rationale for using NMDA receptor antagonists in depression stems from the hypothesis that hyperactivity of the glutamatergic system contributes to the pathophysiology of the disorder. **Rislenemdaz**, as a selective GluN2B antagonist, was designed to modulate this pathway.



# 

#### Simplified Signaling Pathway of NMDA Receptor Antagonism in Depression

Click to download full resolution via product page

Synaptic Plasticity (Antidepressant Effects)

Caption: Simplified signaling pathway of NMDA receptor antagonism.



## **Experimental Workflow of the Rislenemdaz Phase II Trial**

The sequential parallel comparison design (SPCD) is a noteworthy feature of the **Rislenemdaz** trial, intended to reduce the impact of high placebo response rates often seen in depression studies.





Experimental Workflow of the Rislenemdaz (CERC-301) Phase II Trial

Click to download full resolution via product page

Caption: Rislenemdaz Phase II trial sequential parallel comparison design.



#### **Conclusion and Future Directions**

The failure of **Rislenemdaz** in Phase II clinical trials, despite a sound scientific rationale, underscores the complexities of developing novel antidepressants. The lack of separation from placebo, even with a sophisticated trial design aimed at mitigating placebo response, suggests that the clinical effect of **Rislenemdaz** at the doses tested was not robust enough to demonstrate a meaningful benefit in patients with treatment-resistant depression.

In contrast, the successes of esketamine and intravenous ketamine highlight that modulation of the NMDA receptor remains a viable strategy for the rapid treatment of depression. The differences in outcomes between **Rislenemdaz** and ketamine/esketamine could be attributed to several factors, including differences in their binding sites on the NMDA receptor, their pharmacokinetic and pharmacodynamic profiles, and the specific patient populations studied.

For future drug development in this area, several key considerations emerge:

- Dose-Ranging Studies: Thorough dose-finding studies are critical to ensure that the optimal therapeutic window is identified before proceeding to larger, confirmatory trials.
- Biomarker Development: The identification of biomarkers that can predict treatment response to specific glutamatergic modulators would be invaluable in patient selection and trial enrichment.
- Understanding of Mechanism: A deeper understanding of the downstream effects of different NMDA receptor antagonists is needed to rationalize the development of new agents with improved efficacy and tolerability profiles.

The experience with **Rislenemdaz** serves as a valuable case study in the challenges of translating preclinical promise into clinical success for psychiatric disorders. By carefully dissecting the reasons for its failure and comparing them with the successes in the same therapeutic class, the scientific community can refine its strategies for the development of the next generation of antidepressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 2. | BioWorld [bioworld.com]
- 3. Zacks Small Cap Research CERC: CERC-301 Fails to Show Benefit in MDD in Phase 2 Clinical Trial; Attention Now Turns to CERC-501 [scr.zacks.com]
- 4. Cerecor's Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint -Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Rislenemdaz Clinical Trials for Depression: A Comparative Analysis of Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776263#why-did-rislenemdaz-clinical-trials-for-depression-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com